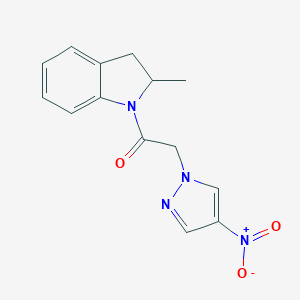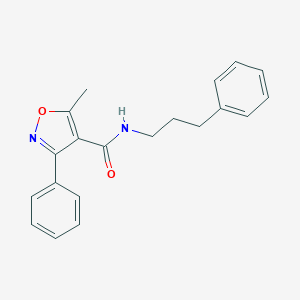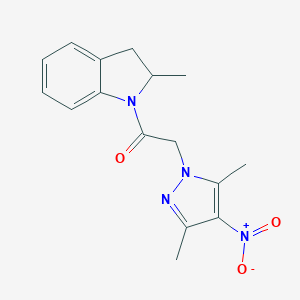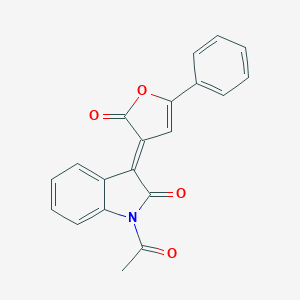![molecular formula C12H12N2O3S B214191 Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the thiophene carboxylate family and is known for its ability to modulate certain biological pathways.
Mecanismo De Acción
The mechanism of action of Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it is believed to function as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is involved in regulating cell growth and survival, and is frequently dysregulated in cancer cells. By inhibiting this pathway, Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has the potential to induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments is its potential as a cancer therapy. Its ability to inhibit the PI3K/Akt/mTOR pathway makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory effects make it potentially useful in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability. It is a relatively new compound, and as such, it may be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate. One area of research could be the development of new cancer therapies based on this compound. Further studies are needed to fully understand its mechanism of action and potential as a cancer therapy. Additionally, research could focus on the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate involves several steps. The starting material is 3-methyl-2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl cyanoacetate and cyclopropylamine to form the desired product. The reaction is typically carried out in anhydrous conditions and requires careful monitoring of temperature and reaction time.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to modulate certain biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This makes it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
methyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-6-8(5-13)11(14-10(15)7-3-4-7)18-9(6)12(16)17-2/h7H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
OTYNNOVQRLQJCY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B214115.png)
![N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B214116.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214120.png)
![6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B214121.png)
![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B214122.png)
![5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B214124.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214125.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B214128.png)


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B214132.png)